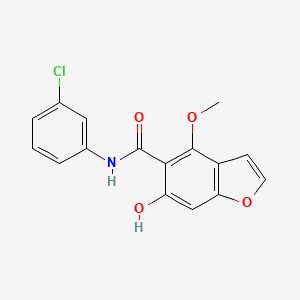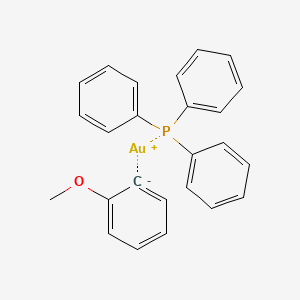
2-Methoxyphenyl(triphenylphosphine)gold(I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyphenyl(triphenylphosphine)gold(I) is an organogold compound that features a gold(I) center coordinated to a triphenylphosphine ligand and a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyphenyl(triphenylphosphine)gold(I) typically involves the reaction of chloro(triphenylphosphine)gold(I) with 2-methoxyphenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The reaction proceeds via a transmetalation step followed by reductive elimination to yield the desired product.
Industrial Production Methods: While specific industrial production methods for 2-Methoxyphenyl(triphenylphosphine)gold(I) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyphenyl(triphenylphosphine)gold(I) can undergo various types of chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under certain conditions.
Reduction: The compound can be reduced back to gold(0) or gold(I) species.
Substitution: The triphenylphosphine ligand can be substituted with other ligands, such as phosphines or thiolates.
Common Reagents and Conditions:
Oxidation: Reagents such as halogens (e.g., chlorine) or peroxides can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands and appropriate solvents.
Major Products:
Oxidation: Gold(III) complexes.
Reduction: Gold(0) nanoparticles or gold(I) complexes.
Substitution: New gold(I) complexes with different ligands.
Scientific Research Applications
2-Methoxyphenyl(triphenylphosphine)gold(I) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cyclization reactions and cross-coupling reactions.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, leveraging its ability to interact with biological macromolecules.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the preparation of gold-based nanomaterials.
Mechanism of Action
The mechanism of action of 2-Methoxyphenyl(triphenylphosphine)gold(I) involves its interaction with various molecular targets. The gold(I) center can coordinate to sulfur-containing biomolecules, such as cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Chloro(triphenylphosphine)gold(I): Similar structure but with a chloride ligand instead of the 2-methoxyphenyl group.
Triphenylphosphinegold(I) chloride: Another related compound with a chloride ligand.
Bis(triphenylphosphine)gold(I) chloride: Contains two triphenylphosphine ligands.
Uniqueness: 2-Methoxyphenyl(triphenylphosphine)gold(I) is unique due to the presence of the 2-methoxyphenyl group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its solubility and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H22AuOP |
|---|---|
Molecular Weight |
566.4 g/mol |
IUPAC Name |
gold(1+);methoxybenzene;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C7H7O.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8-7-5-3-2-4-6-7;/h1-15H;2-5H,1H3;/q;-1;+1 |
InChI Key |
ZBTNYTOVYZTDDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


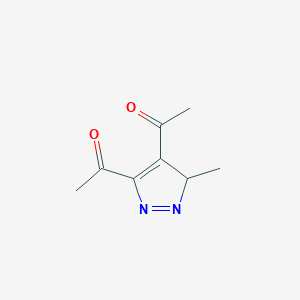
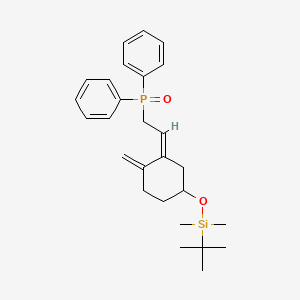
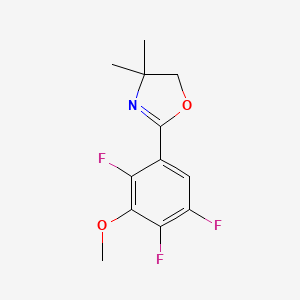
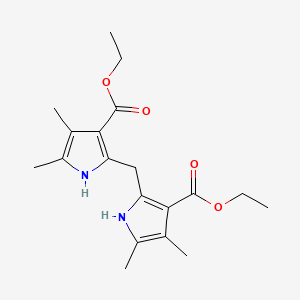
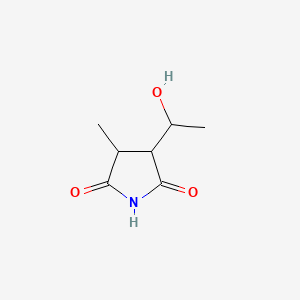
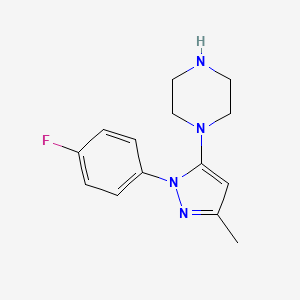
![1-Ethyl-3-phenyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12885928.png)
![2-(Aminomethyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12885932.png)
![6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline](/img/structure/B12885940.png)
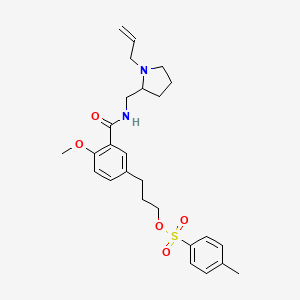
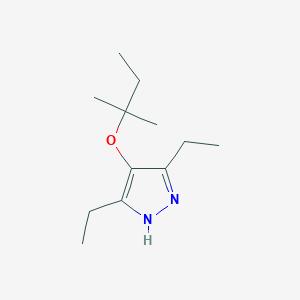
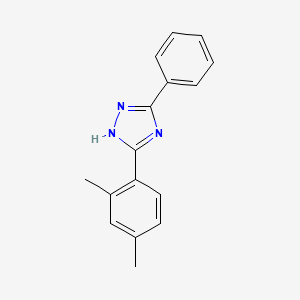
![2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12885973.png)
